![molecular formula C21H19N3O3S B2844396 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 873587-60-1](/img/structure/B2844396.png)

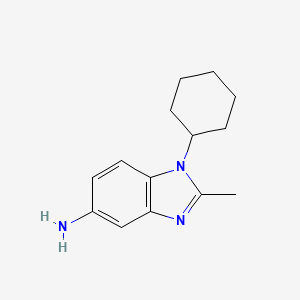

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A facile, convenient, environmentally benign, and one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and in-situ generated phenacyl bromides under microwave irradiation in polyethylene glycol (PEG-400) and water (1:2) has been developed .Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .Aplicaciones Científicas De Investigación

Cardiovascular Effects

The compound has been extensively studied for its cardiovascular effects. It is found to influence hemodynamic parameters positively in patients with acute myocardial infarction by reducing the preload of the heart and increasing cardiac output, combining a positive-inotropic and vasodilating action without significant side effects (Nebel, Sabin, & Surawitzki, 1981). Similar findings were observed in patients with coronary artery disease, where it demonstrated vasodilating and positive inotropic effects, making it a recommended agent for patients with elevated left ventricular enddiastolic pressure (Weikl, Kohlschütter, Durst, & Lang, 1981).

Metabolic Pathways and Excretion

Research has also focused on the metabolism and elimination of related compounds, shedding light on the metabolic pathways that could be involved in the processing of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide. A study on the metabolism of parabens, which share some structural similarities, highlighted the complex metabolic pathways, including hydroxylation and glucuronidation, potentially relevant to understanding the metabolism of the compound (Moos, Angerer, Dierkes, Brüning, & Koch, 2016).

Neuromuscular Pharmacology

The compound's analogs have been studied for their neuromuscular pharmacology, revealing rapid-acting nondepolarizing properties useful for emergency intubation in specific clinical scenarios. These findings indicate a potential for further exploration in anesthesia and surgery (Schuh, 1975).

Mecanismo De Acción

Target of Action

The compound N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxy-5-methylbenzene-1-sulfonamide, is a derivative of imidazopyridine . Imidazopyridine derivatives have been found to have a wide range of pharmacological activities . They have been evaluated for their inhibitory activities against acetyl cholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes, making them potential targets for therapeutic intervention.

Mode of Action

Imidazopyridine derivatives are known to interact with their targets (such as ache, bche, and lox) and inhibit their activities . This interaction can lead to changes in the normal functioning of these enzymes, potentially altering various biological processes.

Biochemical Pathways

The inhibition of AChE, BChE, and LOX by imidazopyridine derivatives can affect several biochemical pathways. For instance, AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter essential for nerve signal transmission. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting neurological functions . On the other hand, LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses. Inhibition of LOX can therefore impact these processes .

Result of Action

The inhibition of AChE, BChE, and LOX by this compound can lead to various molecular and cellular effects. For instance, it can affect nerve signal transmission due to increased acetylcholine levels, and it can also impact inflammation and immune responses due to altered arachidonic acid metabolism . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of neurological disorders or inflammatory conditions.

Direcciones Futuras

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

Propiedades

IUPAC Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c1-15-6-11-19(27-2)20(13-15)28(25,26)23-17-9-7-16(8-10-17)18-14-24-12-4-3-5-21(24)22-18/h3-14,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOJJQOIPVZXJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844316.png)

![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2844325.png)

![N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![3-(4-(pyrimidin-2-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2844329.png)

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2844330.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide](/img/structure/B2844334.png)